
2-Propenoic acid, polymer with diethenylbenzene
Vue d'ensemble
Description
“2-Propenoic acid, polymer with diethenylbenzene” is also known as Polacrilin Potassium . It is the potassium salt of a unifunctional low-cross-linked carboxylic cation-exchange resin prepared from methacrylic acid and divinylbenzene . When previously dried at 105° for 6 h, it contains not less than 20.6% and not more than 25.1% of potassium (K) .
Synthesis Analysis
The synthesis of “2-Propenoic acid, polymer with diethenylbenzene” involves the preparation of a weak carboxylic cation-exchange resin from methacrylic acid and divinylbenzene . This process may involve complexation with other substances such as nicotine .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, polymer with diethenylbenzene” is complex due to its polymeric nature. The exact structure can vary depending on the specific synthesis conditions and the degree of polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propenoic acid, polymer with diethenylbenzene” can vary depending on the specific synthesis conditions and the degree of polymerization. Detailed information about its properties may be available in specific product datasheets or material safety data sheets .
Applications De Recherche Scientifique
Adsorption and Removal of Environmental Pollutants
2-Propenoic acid, polymerized with diethenylbenzene, shows promise in environmental applications, particularly in the adsorption and removal of pollutants. Păcurariu et al. (2013) demonstrated that polymers functionalized with carboxylic acid groups showed significant adsorption capacity for phenol and p-chlorophenol in aqueous solutions, suggesting potential use in wastewater treatment (Păcurariu et al., 2013). Sobiesiak et al. (2019) explored highly cross-linked polydivinylbenzene polymers for sorption of phenolic compounds and pharmaceuticals, underlining their utility in purification and separation techniques (Sobiesiak et al., 2019).
Application in Catalytic Processes
The material's application extends to catalytic processes. Castro et al. (2010) synthesized polymer-supported copper complexes using poly(styrene-divinylbenzene) resins for catalytic wet hydrogen peroxide oxidation of phenol, showcasing the potential of these materials in catalytic oxidation processes (Castro et al., 2010).
Polymerization and Material Properties
In the realm of polymerization and material properties, Bogdanić and Wichterle (2011) studied vapor-liquid equilibrium in diluted polymer systems, including copolymers of propenoic acid, highlighting their significance in industrial applications like flow improvement for crude oil (Bogdanić & Wichterle, 2011). Li et al. (2011) demonstrated the creation of microporous polymers by knitting aromatic building blocks with an external cross-linker, a method relevant for designing materials with specific pore structures and functional groups (Li et al., 2011).
Environmental Sensing and Remediation
Additionally, this polymer is notable in environmental sensing and remediation. Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, indicating its use in environmental monitoring and pollutant removal (Zhou et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1,2-bis(ethenyl)benzene;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C3H4O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5/h3-8H,1-2H2;2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYWJDYXZCRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006773 | |
| Record name | Prop-2-enoic acid--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301006773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(ethenyl)benzene;prop-2-enoic acid | |
CAS RN |
9052-45-3, 86377-82-4 | |
| Record name | 2-Propenoic acid, polymer with diethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009052453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-enoic acid--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301006773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with diethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



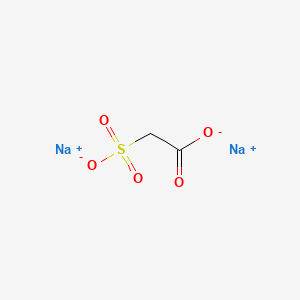
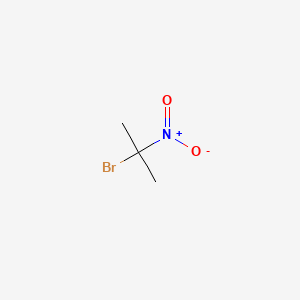

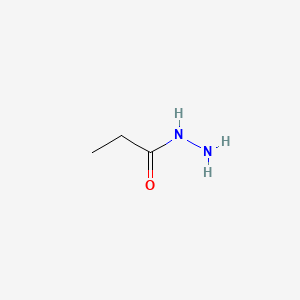

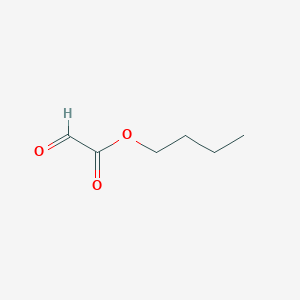





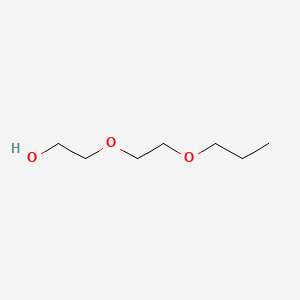
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)
